molecular formula C21H24N4O3 B603286 1-(2-furylmethyl)-N-(2-isobutyl-1H-benzimidazol-6-yl)-5-oxo-3-pyrrolidinecarboxamide CAS No. 1676087-50-5

1-(2-furylmethyl)-N-(2-isobutyl-1H-benzimidazol-6-yl)-5-oxo-3-pyrrolidinecarboxamide

Katalognummer: B603286
CAS-Nummer: 1676087-50-5
Molekulargewicht: 380.4g/mol
InChI-Schlüssel: ICCKNFXCMIGWPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-furylmethyl)-N-(2-isobutyl-1H-benzimidazol-6-yl)-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound that features a furan ring, a benzimidazole moiety, and a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-furylmethyl)-N-(2-isobutyl-1H-benzimidazol-6-yl)-5-oxo-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, which is then coupled with the benzimidazole derivative under specific conditions. The final step involves the formation of the pyrrolidine ring and the carboxamide group through cyclization and amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-furylmethyl)-N-(2-isobutyl-1H-benzimidazol-6-yl)-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The benzimidazole moiety can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions include various furan, benzimidazole, and pyrrolidine derivatives, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

1-(2-furylmethyl)-N-(2-isobutyl-1H-benzimidazol-6-yl)-5-oxo-3-pyrrolidinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(2-furylmethyl)-N-(2-isobutyl-1H-benzimidazol-6-yl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(furan-2-yl)ethyl(2-methylpropyl)amine
  • 2-(furan-2-ylmethyl)-6-(4-(hydroxymethyl)phenyl)-8-(phenylthio)imidazo[1,2-a]pyrazin-3(7H)-one
  • 2-(furan-2-ylmethyl)-6-(4-amino-3-fluorophenyl)-8-(phenylthio)imidazo[1,2-a]pyrazin-3(7H)-one

Uniqueness

1-(2-furylmethyl)-N-(2-isobutyl-1H-benzimidazol-6-yl)-5-oxo-3-pyrrolidinecarboxamide is unique due to its combination of furan, benzimidazole, and pyrrolidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

1676087-50-5

Molekularformel

C21H24N4O3

Molekulargewicht

380.4g/mol

IUPAC-Name

1-(furan-2-ylmethyl)-N-[2-(2-methylpropyl)-3H-benzimidazol-5-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H24N4O3/c1-13(2)8-19-23-17-6-5-15(10-18(17)24-19)22-21(27)14-9-20(26)25(11-14)12-16-4-3-7-28-16/h3-7,10,13-14H,8-9,11-12H2,1-2H3,(H,22,27)(H,23,24)

InChI-Schlüssel

ICCKNFXCMIGWPN-UHFFFAOYSA-N

SMILES

CC(C)CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3CC(=O)N(C3)CC4=CC=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.